molecular formula C9H12N2 B14269018 Propanedinitrile, hexylidene- CAS No. 164410-70-2

Propanedinitrile, hexylidene-

Cat. No.: B14269018
CAS No.: 164410-70-2
M. Wt: 148.20 g/mol
InChI Key: GCBPGFSHSNTUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedinitrile, hexylidene- is an organic compound with the chemical formula C₉H₁₂N₂. It is a derivative of propanedinitrile, where a hexylidene group is attached to the central carbon atom. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedinitrile, hexylidene- can be synthesized through several methods:

Industrial Production Methods

Industrial production of propanedinitrile, hexylidene- typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, hexylidene- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include amines, acids, and various substituted nitriles, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of propanedinitrile, hexylidene- involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. The nitrile group is highly reactive and can participate in a variety of chemical transformations, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedinitrile, hexylidene- is unique due to the presence of the hexylidene group, which imparts distinct chemical properties and reactivity compared to other nitriles. This makes it a valuable compound for specific synthetic applications and research purposes .

Properties

CAS No.

164410-70-2

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-hexylidenepropanedinitrile

InChI

InChI=1S/C9H12N2/c1-2-3-4-5-6-9(7-10)8-11/h6H,2-5H2,1H3

InChI Key

GCBPGFSHSNTUMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.